molecular formula C8H18N2O B13821686 Pentanamide,2-amino-2-propyl-

Pentanamide,2-amino-2-propyl-

Cat. No.: B13821686
M. Wt: 158.24 g/mol
InChI Key: PZHQICNJWJUQJS-UHFFFAOYSA-N
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Description

Pentanamide, 2-amino-2-propyl-: is an organic compound with the molecular formula C8H18N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-amino-2-propyl- typically involves the reaction of a suitable amine with a carboxylic acid derivative. One common method is the reaction of 2-amino-2-propylamine with pentanoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Pentanamide, 2-amino-2-propyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pentanamide, 2-amino-2-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: Pentanamide, 2-amino-2-propyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and hydrolysis. It also serves as a precursor for the synthesis of biologically active molecules.

Medicine: Pentanamide, 2-amino-2-propyl- has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Pentanamide, 2-amino-2-propyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Formamide (Methanamide): A simpler amide with a single carbon atom.

    Acetamide (Ethanamide): Contains two carbon atoms and is structurally simpler.

    Propionamide (Propanamide): Has three carbon atoms and is more similar in structure.

    Butyramide (Butanamide): Contains four carbon atoms and is slightly more complex.

    Benzamide: Contains a benzene ring, making it structurally distinct but functionally similar.

Uniqueness: Pentanamide, 2-amino-2-propyl- is unique due to its branched structure and the presence of both amide and amino groups. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler amides. Its structural complexity also provides opportunities for the development of novel compounds with specific properties and activities.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-2-propylpentanamide

InChI

InChI=1S/C8H18N2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6,10H2,1-2H3,(H2,9,11)

InChI Key

PZHQICNJWJUQJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)N)N

Origin of Product

United States

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